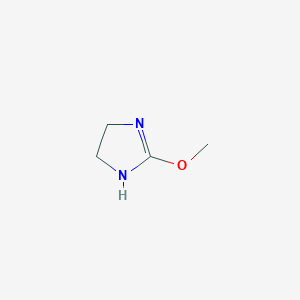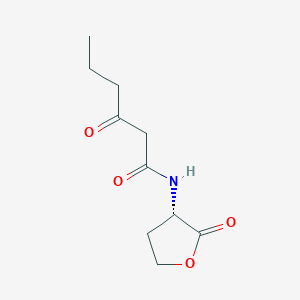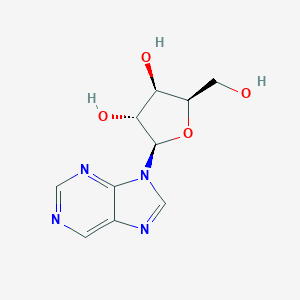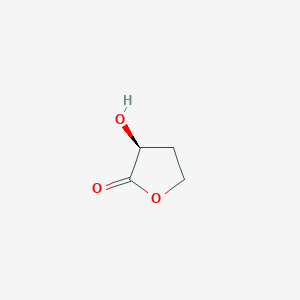
(S)-3-Hydroxydihydrofuran-2(3H)-one
描述
(S)-3-Hydroxydihydrofuran-2(3H)-one is a chiral organic compound with a molecular formula of C4H6O3 It is a derivative of dihydrofuran and contains a hydroxyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxydihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of butantriol under acidic conditions. The process typically includes the following steps :
Preparation of Dimethyl Malate: L-malic acid is dissolved in methanol and thionyl chloride, followed by heating to room temperature. The solution is then refluxed, and the pH is adjusted to 7-8 using an alkali. The resulting solution is extracted, dried, filtered, and concentrated to obtain dimethyl malate.
Reduction to Butantriol: Dimethyl malate is reduced using a lithium chloride/borohydride/lower alcohol system to produce butantriol.
Cyclization: Butantriol is cyclized at high temperature in the presence of p-toluene sulfonic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-3-Hydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dihydrofuran-2(3H)-one.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Dihydrofuran-2(3H)-one
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated or alkylated dihydrofuran derivatives
科学研究应用
(S)-3-Hydroxydihydrofuran-2(3H)-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of chiral drugs and as a building block for active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of (S)-3-Hydroxydihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations.
相似化合物的比较
Similar Compounds
Tetrahydrofuran: A fully saturated analog of (S)-3-Hydroxydihydrofuran-2(3H)-one, commonly used as a solvent and in polymer synthesis.
Dihydrofuran: A related compound without the hydroxyl group, used in organic synthesis.
γ-Butyrolactone: A structurally similar compound with a lactone ring, used as a solvent and in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and makes it valuable in asymmetric synthesis and chiral drug development.
属性
IUPAC Name |
(3S)-3-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBCWKHNZBDLS-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326822 | |
| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52079-23-9 | |
| Record name | 2-Hydroxy-gamma-butyrolactone, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HAE9TKC0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does human paraoxonase (PON1) show stereospecificity towards (S)-3-Hydroxydihydrofuran-2(3H)-one?
A1: Yes. The research clearly states that PON1 demonstrates stereospecificity when hydrolyzing this compound, with the S enantiomer being hydrolyzed 5 to 9 times faster than the R form []. This highlights the enzyme's ability to differentiate between enantiomers and suggests a specific interaction between the active site of PON1 and the spatial arrangement of atoms in this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


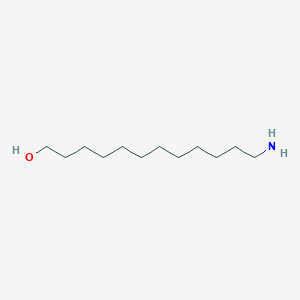
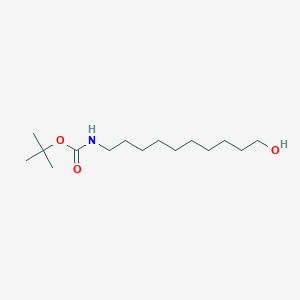
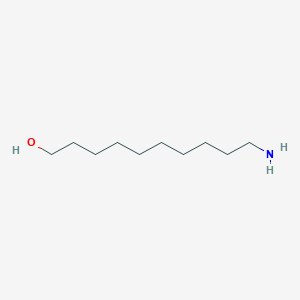
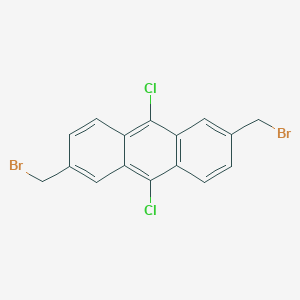

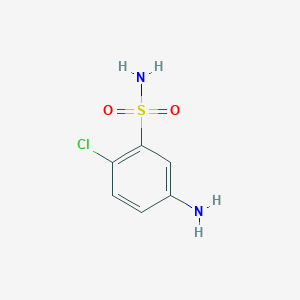

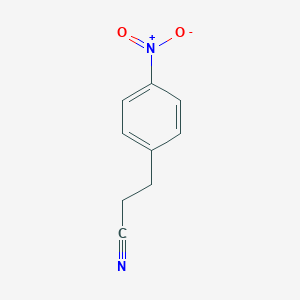

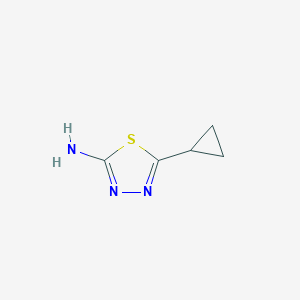
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
